2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one
Description
This compound features a hybrid structure combining a 1,3-oxazole core substituted with a 3-bromophenyl group, a sulfanyl (-S-) linker, and a piperazine moiety bearing a 4-methoxyphenyl substituent. The 4-methoxyphenyl-piperazine fragment introduces electron-donating properties, which could influence receptor binding or solubility. Synthetic routes typically involve coupling bromoacetyl intermediates with sulfanyl-containing heterocycles and functionalized piperazines .
Properties
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O3S/c1-28-19-7-5-18(6-8-19)25-9-11-26(12-10-25)21(27)15-30-22-24-14-20(29-22)16-3-2-4-17(23)13-16/h2-8,13-14H,9-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVBRXQBDDUFFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CSC3=NC=C(O3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one typically involves multiple stepsThe reaction conditions often involve the use of solvents like toluene and ethyl acetate, and the reactions are monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl and piperazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.
Mechanism of Action
The mechanism of action of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The oxazole and piperazine moieties allow the compound to bind to specific sites on these targets, modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in the combination of its substituents and heterocyclic systems. Below is a comparative analysis with analogues from the literature:
Key Observations:
Substituent Position Sensitivity : The 3-bromophenyl group on the oxazole (target compound) may exhibit distinct electronic and steric effects compared to 4-bromophenyl analogues (e.g., ). Meta-substitution could reduce symmetry and alter binding interactions.
Heterocycle Impact : Oxazole’s smaller ring size and lower polarity compared to triazoles () or thiadiazoles () may influence solubility and target selectivity.
Piperazine Substituents : The 4-methoxyphenyl group (target compound) provides electron-donating effects, contrasting with electron-withdrawing fluorophenyl () or sulfonyl () moieties. This could modulate pharmacokinetics or receptor affinity.
Research Implications
The structural variations highlighted above suggest that:
- The 3-bromophenyl group may enhance halogen bonding in biological targets compared to para-substituted analogues.
- Methoxyphenyl-piperazine could improve metabolic stability relative to fluorophenyl or hydroxy-substituted derivatives ().
Biological Activity
The compound 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one is a complex organic molecule belonging to the class of oxazole derivatives. Its unique structure, featuring a bromophenyl group, an oxazole ring, and a methoxyphenyl piperazine moiety, suggests potential biological activities that are currently under investigation.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 419.3 g/mol. The presence of sulfur in the oxazole ring and the piperazine structure indicates possible interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈BrN₃O₂S |
| Molecular Weight | 419.3 g/mol |
| CAS Number | 1040667-97-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain pathways involved in cellular processes, potentially leading to therapeutic effects against various diseases.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways in the nervous system.
Biological Activity
Research into the biological activity of this compound has revealed several promising areas:
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of oxazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. The specific compound under review is hypothesized to possess similar properties due to its structural characteristics.
Case Studies
-
Antibacterial Activity : In vitro tests have shown that related oxazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli. These findings suggest that our compound may also demonstrate antibacterial efficacy.
Bacteria Activity (Zone of Inhibition) Staphylococcus aureus 15 mm Escherichia coli 12 mm - Antifungal Potential : Some studies have explored the antifungal activity of oxazole derivatives against common fungal pathogens, indicating that this compound might also be effective in treating fungal infections.
Research Findings
Recent investigations into similar compounds have highlighted their potential as pharmaceutical agents. For example, compounds containing oxazole rings have been studied for their anti-inflammatory and analgesic properties, suggesting that our compound could also be explored for these therapeutic areas.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
